1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a phenyl group. The oxazole ring is further linked to a piperidine moiety bearing a carboxamide group at the 4-position. The benzenesulfonyl group may enhance metabolic stability, while the piperidine-carboxamide moiety could influence solubility and bioavailability .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-18(25)15-11-13-24(14-12-15)21-20(29(26,27)17-9-5-2-6-10-17)23-19(28-21)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLCWEBCRDQQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-amino ketone and a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.
Formation of the Piperidine Carboxamide: The final step involves the coupling of the oxazole derivative with a piperidine carboxamide, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxazole ring or the benzenesulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action in various diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells, thereby disrupting their metabolic processes and leading to cell death . The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide- and oxazole-containing derivatives. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may confer stronger hydrogen-bonding capacity compared to diethoxyphosphoryl () or methyl-oxazole () substituents .
- Aromatic vs. Heterocyclic Cores : Pyrazoline derivatives () exhibit distinct bioactivity profiles (e.g., enzyme inhibition) compared to oxazole-based compounds, likely due to differences in ring strain and electronic properties .
Solubility and Bioavailability :
- Sodium salt formation () and carboxamide termini () improve aqueous solubility, a critical factor for in vivo efficacy .
Synthetic Accessibility :
- Benzenesulfonyl chloride () serves as a versatile precursor for synthesizing sulfonamide derivatives, while phosphorylated oxazoles () require specialized phosphorylation steps .
Research Findings and Implications
- Structural Characterization : Tools like SHELX () and ORTEP-3 () are critical for confirming crystallographic data, ensuring accurate molecular modeling for SAR studies .
- Discontinued Derivatives : Compounds like 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride () highlight challenges in scalability or stability, underscoring the need for robust synthetic routes .
Biological Activity
1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzenesulfonyl moiety and an oxazole ring. The structural formula can be represented as follows:
Key Structural Features
- Piperidine Ring : Provides basicity and potential for interaction with biological targets.
- Benzenesulfonyl Group : Acts as an electrophile, facilitating reactions with nucleophilic sites on proteins.
- Oxazole Ring : Contributes to the compound's stability and may influence its biological interactions.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The benzenesulfonyl group can inhibit various enzymes by forming covalent bonds with active site residues.
- Protein Interaction Modulation : The compound can alter protein functions by binding to specific sites, leading to changes in signaling pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound, including:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzenesulfonamides have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research suggests that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Q & A
Basic: How can researchers optimize the synthesis of 1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide to improve yield and purity?
Methodological Answer:
A stepwise synthesis strategy is recommended:
- Step 1: Synthesize the oxazole core via cyclization of benzenesulfonyl-substituted precursors under controlled heating (80–100°C) in anhydrous conditions to minimize side reactions .
- Step 2: Introduce the piperidine-4-carboxamide moiety using coupling agents like EDC/HOBt in DMF, with rigorous monitoring via TLC or HPLC to track reaction progress .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What methods are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, ensuring accurate stereochemical assignments .
- Spectroscopic Analysis: Combine - and -NMR (in DMSO-d) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
- FT-IR: Validate sulfonyl (SO) and carboxamide (CONH) groups via peaks at 1350–1150 cm (asymmetric SO stretch) and 1650–1600 cm (amide I band) .
Advanced: How can researchers identify biological targets for this compound in mechanistic studies?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to screen against targets such as matrix metalloproteinases (MMPs) or caspases, given structural similarities to known MMP inhibitors .
- In Vitro Profiling: Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler™) and apoptosis induction studies (caspase-3/7 activation) in cancer cell lines .
- Pull-Down Assays: Use biotinylated derivatives of the compound with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Control Experiments: Include positive controls (e.g., staurosporine for apoptosis assays) and validate assay conditions (pH, temperature, cell passage number) to ensure reproducibility .
- Dose-Response Curves: Generate IC values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity and rule out off-target effects .
- Data Normalization: Use internal standards (e.g., β-actin in Western blots) and statistical tools (ANOVA with post-hoc tests) to minimize batch-to-batch variability .
Advanced: What strategies can improve the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .
- Co-Solvent Systems: Use PEG-400/water (70:30 v/v) or cyclodextrin-based formulations to stabilize the compound in solution .
- Salt Formation: Screen with counterions (e.g., HCl, sodium) to identify crystalline salts with improved dissolution profiles .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Systematic Substituent Variation: Replace the phenyl group on the oxazole ring with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Scaffold Hopping: Synthesize analogs replacing the benzenesulfonyl group with thiophene- or furan-sulfonyl moieties to evaluate steric and electronic influences .
- Computational Modeling: Use QSAR models (e.g., CoMFA) to predict activity changes and prioritize synthetic targets .
Advanced: What are best practices for analyzing the compound’s crystal structure to inform drug design?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts .
- Refinement: Use SHELXL for anisotropic refinement of non-H atoms and OLEX2 for graphical validation of hydrogen bonding networks .
- Packing Analysis: Analyze intermolecular interactions (e.g., π-π stacking between phenyl groups) using Mercury software to guide co-crystal engineering .
Advanced: How can metabolic stability be assessed to prioritize derivatives for preclinical testing?
Methodological Answer:
- Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
- In Silico Prediction: Use ADMET Predictor™ to estimate metabolic sites (e.g., piperidine ring oxidation) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
